molecular formula C14H11Cl2NOS B2782864 N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 306732-55-8

N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B2782864
CAS No.: 306732-55-8
M. Wt: 312.21
InChI Key: MMVCXRKCPPREIR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a chloro-substituted acetamide derivative characterized by a central acetamide backbone with a 3-chlorophenyl group attached to the nitrogen atom and a 4-chlorophenylsulfanyl moiety at the α-carbon. This structure positions it within a broader class of sulfanyl-acetamide compounds, which are frequently explored for their diverse pharmacological and material science applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NOS/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVCXRKCPPREIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 3-chloroaniline with 4-chlorobenzenethiol in the presence of a suitable acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common acylating agents used in this synthesis include acetic anhydride or acetyl chloride. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are as follows:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus10Moderate
Escherichia coli15Moderate
Pseudomonas aeruginosa20Weak

These findings suggest potential for developing new antimicrobial agents based on this compound's structure.

Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The presence of halogen substituents in its structure may enhance its biological efficacy by increasing reactivity towards specific cellular targets .

Biological Mechanisms

The mechanism of action for this compound involves interactions with molecular targets such as enzymes and receptors. It is hypothesized to inhibit certain enzyme activities by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions.

Chemical Synthesis Applications

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups allow chemists to explore various reaction pathways, leading to the development of novel compounds with tailored properties .

Case Studies

Several case studies highlight the compound's applications:

  • Case Study 1: Antimicrobial Efficacy
    A study assessed the compound's efficacy against multi-drug resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics effective against resistant pathogens.
  • Case Study 2: Anticancer Research
    In a series of experiments involving human cancer cell lines, this compound demonstrated potent cytotoxic effects, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I)

  • Key Differences: Replaces the 3-chlorophenyl group with a 4-chlorophenyl moiety and introduces a 4,6-diaminopyrimidine ring instead of the 4-chlorophenylsulfanyl group.
  • Impact: The diaminopyrimidine group enhances hydrogen-bonding capacity, enabling interactions with biological targets like Dengue NS2B/NS3 protease. Crystal structure analysis reveals N–H⋯N and N–H⋯O hydrogen bonds, stabilizing a planar conformation .

2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamide (4c)

  • Key Differences : Substitutes the sulfanyl group with a benzhydrylsulfonyl moiety.
  • Impact : The bulky benzhydryl group increases lipophilicity, enhancing blood-brain barrier penetration. This structural change correlates with stimulant and exploratory activity in mice, as demonstrated in modafinil analog studies .
  • Biological Activity : Shows wake-promoting effects comparable to modafinil, unlike the target compound, which lacks reported central nervous system activity .

2-[(1H-Benzimidazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

  • Key Differences : Replaces the 3-chlorophenyl group with a benzimidazole ring.

Comparison of Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Hydrogen-Bond Donors/Acceptors LogP
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide 326.22 Not reported 1 donor, 3 acceptors ~3.5*
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 365.83 198–200 3 donors, 5 acceptors ~2.8
2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamide (4c) 415.89 174–176 1 donor, 4 acceptors ~4.2

*Estimated using ChemDraw.

Key Observations :

  • The diaminopyrimidine derivative (Compound I) has a higher hydrogen-bonding capacity, correlating with its antiviral activity .
  • The benzhydrylsulfonyl analog (4c) exhibits higher lipophilicity (LogP), supporting its CNS activity .

Key Insights :

  • Pyridine-containing analogs (e.g., 5RH2) demonstrate strong enzyme inhibition via π-π stacking and H-bond interactions .
  • The target compound’s dual chloro-substitution may enhance halogen bonding but requires empirical validation.

Biological Activity

N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological properties. The presence of both chlorophenyl and sulfanyl groups enhances its reactivity and interaction with biological targets. Its molecular formula is C8H8Cl2NOSC_{8}H_{8}Cl_{2}NOS, with a molecular weight of approximately 219.68 g/mol.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors, leading to modulation of various biological pathways. Preliminary studies suggest that the compound may inhibit certain enzymes, which could be responsible for its observed anticancer effects.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound, focusing on its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .
  • Mechanistic Insights :
    • The compound was shown to induce apoptosis in cancer cells through caspase activation pathways. Specifically, treatments led to increased levels of activated caspases 3, 8, and 9, suggesting that the compound triggers programmed cell death mechanisms .
  • Antiproliferative Effects :
    • Studies utilizing the MTT assay revealed that this compound significantly inhibited cell proliferation in treated cultures compared to controls. Notably, it was effective against peripheral cancers such as colon carcinoma (HT-29) and thyroid carcinoma (FTC-238) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for antimicrobial effects:

  • Bacterial Inhibition :
    • Research indicates that the compound exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, suggesting potential as a therapeutic agent in treating bacterial infections.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds was conducted:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compoundLow µM rangeComparable to standard antibiotics
N-(3-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamideModerateHigher MIC values
N-(4-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamideHighLow MIC values

This table illustrates that while this compound shows promising biological activity, other derivatives may exhibit enhanced or diminished effects depending on their structural modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with sulfonation of chloroaniline derivatives. For example, 3-chlorothiophenol may react with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine under anhydrous conditions . Key parameters to optimize include temperature (40–60°C), solvent choice (e.g., dichloromethane or THF), and reaction time (4–8 hours). Purification via column chromatography or recrystallization is critical to achieve >95% purity. Monitor progress using TLC and confirm purity via HPLC or NMR .

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C): Confirm the presence of aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., calculated m/z for C₁₄H₁₁Cl₂NOS: 320.0) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to screen for bioactivity?

  • Methodological Answer : Begin with in vitro assays:

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against E. coli and S. aureus .
  • Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric kits (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide and sulfanyl groups). Compare with related structures like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which showed a monoclinic crystal system (space group P2₁/c) . Refinement software like SHELX or OLEX2 is essential for data analysis .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase). Validate with free energy calculations (MM-GBSA) .
  • ADMET Prediction : Employ tools like SwissADME to estimate solubility (LogP ~3.5), bioavailability, and cytochrome P450 interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How can contradictory bioactivity data from different studies be reconciled?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Curves : Re-test activity across a wider concentration range (0.1–200 μM) to identify non-linear effects .
  • Assay Standardization : Use identical cell lines/passage numbers and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Formulation : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase permeability .
  • Pharmacokinetic Profiling : Measure plasma half-life in rodent models after oral/intravenous administration .

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